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Compound of Interest

Compound Name: BMS-199264 hydrochloride

Cat. No.: B606220

Technical Support Center: BMS-199264
Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers and drug development professionals using BMS-199264
hydrochloride.

Frequently Asked Questions (FAQSs)

Q1: What is the primary mechanism of action of BMS-199264 hydrochloride?

BMS-199264 hydrochloride is a selective inhibitor of the mitochondrial F1FO ATP hydrolase
activity.[1][2][3][4] Under ischemic conditions, the mitochondrial F1FO ATP synthase can
reverse its function and hydrolyze ATP, leading to a depletion of cellular energy reserves.[1][2]
[3] BMS-199264 specifically inhibits this reverse, ATP-hydrolyzing activity without affecting the
forward, ATP-synthesizing function of the enzyme.[1][2][3][4][5] This selective inhibition helps to
preserve ATP levels during ischemic events.[4][5]

Q2: Does BMS-199264 hydrochloride inhibit the ATP synthase activity of F1FO ATPase?

No, studies have consistently shown that BMS-199264 hydrochloride does not inhibit the ATP
synthase function of the F1FO ATPase.[1][2][3][4][5] This selectivity is a key feature of the
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compound, distinguishing it from non-selective inhibitors like oligomycin and aurovertin, which
inhibit both ATP synthesis and hydrolysis.[1][2][3][4]

Q3: Is BMS-199264 hydrochloride a potassium channel opener?

While BMS-199264 is structurally related to ATP-sensitive potassium (KATP) channel openers,
it has been shown to have no KATP channel opening activity.[5] Its protective effects in cardiac
ischemia models were not blocked by the KATP channel antagonist glyburide, confirming that
its mechanism of action is independent of KATP channels.[5][6]
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Observed Problem

Potential Cause

Suggested Solution

No effect on ATP levels during

induced ischemia.

1. Compound Degradation:
Improper storage or handling
may have led to the
degradation of BMS-199264.
2. Insufficient Concentration:
The concentration of BMS-
199264 used may be too low
to effectively inhibit the F1FO
ATP hydrolase in your
experimental system. 3. Timing
of Administration: The
compound may not have been
administered with sufficient
pre-incubation time to reach its

target.

1. Ensure the compound is
stored under recommended
conditions and prepare fresh
solutions for each experiment.
2. Perform a dose-response
study to determine the optimal
concentration. Effective
concentrations in isolated rat
heart models ranged from 1-10
uUM.[4][5] 3. In isolated heart
models, a pre-treatment period
of 10 minutes has been used.
[5] Optimize the pre-incubation

time for your specific model.

Reduced ATP levels observed
in normoxic (non-ischemic)

conditions.

1. Non-selective Inhibition:
This is a potential indicator of
off-target effects. However,
extensive research has shown
BMS-199264 to be highly
selective for the hydrolase
activity.[1][2][3][4][5] 2.
Experimental Artifact: Other
experimental conditions may
be contributing to cellular

stress and ATP depletion.

1. As a control, compare the
effects of BMS-199264 with a
non-selective inhibitor like
oligomycin. Oligomycin is
expected to reduce ATP levels
in normoxic conditions by
inhibiting ATP synthase.[4] 2.
Carefully review all
experimental parameters to
identify other potential sources

of cellular stress.

Unexpected changes in

cellular signaling pathways.

Potential for Unknown Off-
Target Effects: While the
primary target is well-defined,
the possibility of interactions
with other cellular components

cannot be entirely excluded.

Conduct a comprehensive
literature search for studies
that may have investigated the
broader selectivity profile of
BMS-199264. If no information
is available, consider
performing a screen against a

panel of common off-target
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proteins, such as kinases or G-

protein coupled receptors.

Quantitative Data Summary

Table 1: In Vitro Activity of BMS-199264 Hydrochloride

Parameter Value Reference

F1F0 ATP Hydrolase IC50 0.5 uM [7]

Effect on ATP Synthase

o No inhibition observed [L112][31[41[5]
Activity

Table 2: Effect of BMS-199264 on ATP Synthase and Hydrolase Activity in Submitochondrial
Particles from Ischemic Rat Hearts

Synthase Activity Hydrolase Activity
Treatment ] ] Reference
(umol ATP/min/mg) (umol ADP/min/mg)

Vehicle 0.24 £0.02 0.25+0.02 [6]
BMS-199264 (3 uM) 0.23+£0.02 0.18+£0.01 [6]7]
Oligomycin (3 uM) 0.09+£0.01 0.11+£0.01 [6]

P < 0.05 vs. Vehicle

Experimental Protocols

Protocol 1: Measurement of F1FO ATP Synthase and Hydrolase Activity in Submitochondrial
Particles (SMPs)

« Isolation of SMPs: Isolate mitochondria from the tissue of interest (e.qg., rat hearts) using
standard differential centrifugation methods. Prepare SMPs by sonication of the isolated
mitochondria followed by centrifugation to pellet the particles.

o ATP Synthase Activity Assay:

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b606220?utm_src=pdf-body
https://www.medchemexpress.com/bms-199264-hydrochloride.html
https://pubmed.ncbi.nlm.nih.gov/19035880/
https://www.ovid.com/journals/cardt/abstract/10.1111/j.1755-5922.2008.00065.x~pharmacological-profile-of-the-selective-mitochondrial-f1f0?redirectionsource=fulltextview
https://www.semanticscholar.org/paper/Pharmacological-profile-of-the-selective-F1F0-ATP-Grover-Malm/525b46504949f9cd3e26455bd19aa3142e8b1431
https://pubmed.ncbi.nlm.nih.gov/15371268/
https://journals.physiology.org/doi/pdf/10.1152/ajpheart.01019.2003
https://journals.physiology.org/doi/full/10.1152/ajpheart.01019.2003?doi=10.1152/ajpheart.01019.2003
https://journals.physiology.org/doi/full/10.1152/ajpheart.01019.2003?doi=10.1152/ajpheart.01019.2003
https://www.medchemexpress.com/bms-199264-hydrochloride.html
https://journals.physiology.org/doi/full/10.1152/ajpheart.01019.2003?doi=10.1152/ajpheart.01019.2003
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

o Resuspend SMPs in a reaction buffer containing a respiratory substrate (e.g., succinate),
ADP, and phosphate.

o Incubate with either vehicle or BMS-199264 at the desired concentration.

o Measure the rate of ATP synthesis, which can be determined by quantifying the
disappearance of NADH in an enzyme-coupled assay system containing hexokinase and
glucose-6-phosphate dehydrogenase.

o ATP Hydrolase Activity Assay:
o Resuspend SMPs in a reaction buffer containing ATP.
o Incubate with either vehicle or BMS-199264 at the desired concentration.

o Measure the rate of ATP hydrolysis by quantifying the production of ADP or inorganic
phosphate. This can be done using a variety of commercially available kits or colorimetric

assays.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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